2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol
Description
2-[2-(Pyrrolidin-1-yl)ethoxy]ethan-1-ol is a hydroxyl-terminated ether derivative featuring a pyrrolidine ring attached via an ethoxy spacer. Its molecular formula is C₈H₁₇NO₂ (molecular weight: 175.23 g/mol), with the structure HO-CH₂CH₂-O-CH₂CH₂-pyrrolidin-1-yl. The pyrrolidine ring (a five-membered secondary amine) confers basicity, while the hydroxyl and ether groups enhance hydrophilicity. This compound is primarily used as a building block in pharmaceutical synthesis, leveraging the pyrrolidine moiety’s bioactivity and conformational flexibility .
Properties
CAS No. |
4076-32-8 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)ethanol |
InChI |
InChI=1S/C8H17NO2/c10-6-8-11-7-5-9-3-1-2-4-9/h10H,1-8H2 |
InChI Key |
KWLQXGKYBGCUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol typically involves the reaction of pyrrolidine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through distillation or other separation techniques to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The ethoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol with analogous compounds, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
Basicity: The pyrrolidine ring in this compound (pKa ~11) is less basic than primary amines (e.g., benzylamino derivative, pKa ~10) but more basic than tertiary amines (e.g., 1-methylpyrrolidine, pKa ~9.5) due to reduced steric hindrance . Chloro and azido derivatives lack basic groups, rendering them neutral in physiological conditions .
Solubility: The hydroxyl and ether groups in the target compound enhance water solubility compared to purely alkylated analogs (e.g., 1-methylpyrrolidine). Aromatic derivatives (e.g., benzylamino) exhibit lower aqueous solubility due to hydrophobic π systems .
Reactivity :
- Chloro and azido derivatives undergo nucleophilic substitution (e.g., SN2 for chloro, Huisgen cycloaddition for azido) .
- The pyrrolidine group in the target compound participates in hydrogen bonding and acid-base interactions, useful in drug-receptor binding .
Research Findings and Trends
Drug Delivery : The hydroxyl and ether groups in this compound improve solubility of hydrophobic drugs, making it a candidate for prodrug design .
Supramolecular Chemistry: Ethoxyethanol derivatives with azide or pyridine groups (e.g., ) enable the construction of supramolecular assemblies for catalysis or sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
